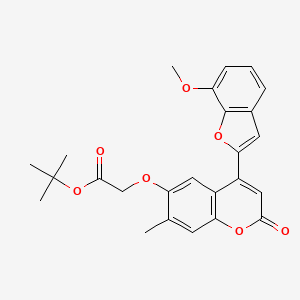

tert-butyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate

Description

The compound tert-butyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate (molecular formula: C₂₄H₂₂O₇; molecular weight: 422.433 g/mol) is a complex heterocyclic molecule featuring a coumarin (2H-chromen-2-one) core fused with a 7-methoxybenzofuran moiety and a tert-butyl acetoxy side chain . Its structural complexity arises from the combination of a planar coumarin system, a benzofuran ring with methoxy substitution, and a bulky tert-butyl ester group.

Properties

IUPAC Name |

tert-butyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O7/c1-14-9-20-16(11-19(14)29-13-23(27)32-25(2,3)4)17(12-22(26)30-20)21-10-15-7-6-8-18(28-5)24(15)31-21/h6-12H,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAPWMZUOFLEER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OCC(=O)OC(C)(C)C)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Identity

tert-butyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate, with the CAS number 898430-31-4, has a molecular formula of CHO and a molecular weight of 436.5 g/mol. Its structure features a coumarin core linked to a methoxybenzofuran moiety, suggesting potential bioactivity in various biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of coumarin derivatives, including those similar to this compound. For instance, compounds with a coumarin backbone have demonstrated significant cytotoxicity against various cancer cell lines. In vitro evaluations using MCF-7 breast cancer cells revealed IC values as low as 0.47 µM for structurally related compounds, indicating strong antitumor activity .

The mechanism of action for these compounds often involves the inhibition of key enzymes or pathways associated with cancer progression. For example, coumarin derivatives have been shown to inhibit acetylcholinesterase (AChE), which is linked to neurodegenerative diseases but also plays a role in cancer cell signaling . The structural modifications in this compound may enhance its interaction with these biological targets.

Antioxidant Activity

Coumarins are also recognized for their antioxidant properties , which can contribute to their anticancer effects by reducing oxidative stress in cells. Various studies have assessed the antioxidant capacity of similar compounds using assays like DPPH and ABTS, showing promising results that suggest potential protective effects against cellular damage .

Enzyme Inhibition

In addition to AChE inhibition, some studies indicate that certain coumarin derivatives exhibit selective inhibition against tumor-associated carbonic anhydrases (hCA IX), which are implicated in tumor growth and metastasis. The selectivity observed in related compounds suggests that this compound might also possess similar properties, making it a candidate for further investigation .

Table: Summary of Biological Activities

| Activity Type | Compound Reference | IC Value | Notes |

|---|---|---|---|

| Anticancer | Coumarin Derivative | 0.47 µM | Effective against MCF-7 cells |

| AChE Inhibition | Related Coumarins | 2.7 µM | Potential for Alzheimer's treatment |

| Antioxidant | Various Coumarins | Varies | Effective in DPPH/ABTS assays |

| hCA IX Inhibition | Coumarin Derivative | 21.8 nM | Selective for tumor-associated isoform |

Case Study: Synthesis and Evaluation

A notable study focused on the synthesis of coumarin-based compounds demonstrated their biological evaluation through in vitro assays. The synthesized compounds were assessed for their anticancer activity against various cell lines, revealing significant cytotoxic effects correlated with their structural features . Molecular docking studies further elucidated the binding interactions between these compounds and their target enzymes, supporting the observed biological activities.

Scientific Research Applications

Biological Activities

Research indicates that tert-butyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate exhibits several promising biological activities:

- Anticancer Activity : Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines. In vitro assays revealed dose-dependent cytotoxicity against breast cancer cells, with mechanisms involving apoptosis and cell cycle arrest at the G2/M phase.

- Anti-inflammatory Effects : The compound has been reported to reduce inflammation by modulating cytokine levels, potentially through inhibition of pro-inflammatory pathways. This makes it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : It has demonstrated efficacy against certain bacterial strains, suggesting its potential as an antimicrobial agent.

- Anxiolytic Potential : Animal studies have indicated that the compound may possess anxiolytic effects, as evidenced by increased time spent in open arms during elevated plus maze tests, suggesting reduced anxiety levels.

Case Study 1: Anxiolytic Effects

In a controlled study using mice, researchers evaluated the anxiolytic effects of this compound. The results indicated a significant increase in open-arm exploration time compared to control groups, suggesting its potential role in anxiety management.

Case Study 2: Anticancer Efficacy

A series of in vitro experiments were conducted on human breast cancer cell lines treated with varying concentrations of the compound. The findings showed a marked decrease in cell viability correlating with increased doses, indicating strong anticancer properties mediated through apoptotic pathways.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Antimicrobial | Effective against Gram-positive bacteria |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Compound 1 : tert-Butyl 2-[4-(2-{4-[(tert-butoxycarbonyl)methoxy]-3-methylphenyl}-2-propyl)-2-methylphenoxy]acetate (C₂₉H₄₀O₆)

- Molecular Features :

- Crystallography :

Compound 2 : 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid (C₁₂H₁₁FO₃S)

- Molecular Features :

- Crystallography :

Target Compound : tert-butyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate

Functional Group and Pharmacological Implications

- Ester vs.

- Substituent Effects : The 7-methoxy group on benzofuran (target) vs. 5-fluoro-7-methyl (Compound 2) may influence electronic properties and binding interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.